8-(Trifluoromethyl)quinoline

Description

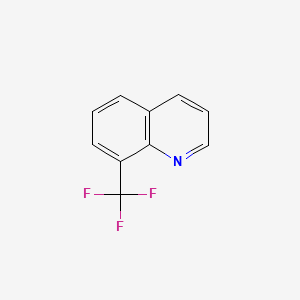

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

8-(trifluoromethyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F3N/c11-10(12,13)8-5-1-3-7-4-2-6-14-9(7)8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJXUSUNIYLSPER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C(F)(F)F)N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20505603 | |

| Record name | 8-(Trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20505603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

317-57-7 | |

| Record name | 8-(Trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20505603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 8 Trifluoromethyl Quinoline and Its Derivatives

Trifluoromethyl Group Introduction Strategies at the 8-Position

Introducing the trifluoromethyl group specifically at the 8-position of the quinoline (B57606) ring can be accomplished via two primary strategies: utilizing a starting material that already contains the CF₃ group in the correct position or by direct trifluoromethylation of a pre-formed quinoline ring.

The most straightforward approach is to begin with a "building block" that already possesses the trifluoromethyl group. The synthesis of 2,8-bis(trifluoromethyl)-4-quinolinol from 2-(trifluoromethyl)aniline (B126271) is a prime example of this strategy. chemicalbook.com By starting with an aniline (B41778) that is already trifluoromethylated at the 2-position, the subsequent cyclization reaction directly and unambiguously places the CF₃ group at the 8-position of the resulting quinoline.

The alternative strategy, direct C-H trifluoromethylation, involves the selective introduction of a CF₃ group onto the quinoline core. This is a more atom-economical approach but is often challenged by issues of regioselectivity. Radical trifluoromethylation methods have been developed for the direct functionalization of heterocycles. researchgate.net For quinoline, achieving selectivity at the 8-position can be difficult. However, the use of directing groups can overcome this challenge. For example, research has shown that 8-aminoquinoline (B160924) derivatives can undergo copper-catalyzed C-H trifluoromethylation with high selectivity for the 5-position. In this case, the amino group at C-8 directs the functionalization to the C-5 position. The reaction is believed to proceed through a radical pathway for N-acylated substrates, while for the free 8-aminoquinoline, a Friedel-Crafts-type mechanism promoted by a Lewis acid may be operative. While this specific method functionalizes the C-5 position, it demonstrates the principle of using a directing group at C-8 to control the regioselectivity of C-H functionalization on the quinoline ring, a strategy that could be explored for achieving C-8 functionalization with different directing groups or reaction conditions.

Utilization of Trifluoromethyl Building Blocks

A principal strategy for synthesizing trifluoromethylated heterocycles involves the use of trifluoromethyl-containing building blocks. This approach ensures the precise placement of the CF3 group from the outset of the synthetic sequence. A common method for constructing the quinoline core is through the cyclization of anilines with β-ketoesters. For instance, the synthesis of 2,8-bis(trifluoromethyl)-4-quinolinol is achieved by reacting 2-(trifluoromethyl)aniline with ethyl 4,4,4-trifluoro-3-oxobutanoate in the presence of polyphosphoric acid, which acts as both a catalyst and a dehydrating agent to facilitate the cyclization.

Another versatile set of building blocks are trifluoromethyl-substituted alkynes. These can undergo cyclization reactions to form the quinoline ring system. For example, trifluoromethyl-substituted quinolino[8,7-h]quinolines have been prepared from 3-substituted 1-CF3-prop-2-yne 1-iminium triflate salts and 1,5-diaminonaphthalene through a twofold pyridoannelation sequence under mild thermal conditions without the need for additional reagents nih.gov. Trifluoromethylnitrones also serve as valuable precursors for creating a variety of trifluoromethyl-containing heterocycles through cycloaddition reactions chemicalbook.com.

The introduction of the trifluoromethyl group at an early stage using these building blocks offers a reliable method for accessing a range of 8-(trifluoromethyl)quinoline derivatives.

Direct Fluorination Techniques and Challenges

Direct C–H trifluoromethylation of the quinoline ring represents a more atom-economical approach, avoiding the need for pre-functionalized starting materials. However, this method is not without its challenges. The quinoline ring is an electron-deficient system, which makes electrophilic aromatic substitution difficult due to the high energy of the potential Wheland intermediate chemicalbook.comrsc.org.

Despite these challenges, several methods for direct trifluoromethylation have been developed. These often involve radical-based processes. For example, reagents like sodium trifluoromethanesulfinate (Langlois' reagent) can be used to generate trifluoromethyl radicals, which can then attack the quinoline ring orgsyn.org. Photocatalysis and electrochemistry have also emerged as powerful tools to induce C-H trifluoromethylation under mild conditions orgsyn.org.

A significant challenge in the direct functionalization of quinolines is controlling the regioselectivity. For instance, direct C-H fluorination is a difficult transformation due to the high barrier of C-F bond formation and the challenge of cleaving specific C-H bonds chemicalbook.comnih.gov. Nucleophilic fluorination is also challenging because it requires the removal of a hydride for rearomatization after the initial fluoride (B91410) addition chemicalbook.comrsc.org. Overcoming these hurdles often requires specific directing groups or tailored reaction conditions to achieve the desired substitution pattern.

Reactions Involving Substituted Anilines or Halogenated Intermediates

The classic Skraup and Doebner-von Miller syntheses are foundational methods for constructing the quinoline core from substituted anilines. In the context of this compound, 2-(trifluoromethyl)aniline is a key starting material. This aniline derivative can be reacted with α,β-unsaturated carbonyl compounds, such as acrolein (formed in situ from glycerol in the Skraup synthesis), to yield the desired quinoline ring system. The reaction conditions, particularly the choice of acid and oxidizing agent, are crucial for achieving good yields.

Halogenated quinoline intermediates are also highly valuable in the synthesis of this compound derivatives. The halogen atom, typically bromine or chlorine, can be introduced onto the quinoline ring and subsequently serve as a handle for further functionalization through cross-coupling reactions. For example, 3-haloquinolines can be synthesized via the electrophilic cyclization of N-(2-alkynyl)anilines with halogenating agents like iodine monochloride (ICl) or bromine (Br2) nih.gov. This provides a route to introduce substituents at the 3-position of the quinoline nucleus.

Furthermore, halogenated derivatives of this compound can be used as precursors for a variety of other derivatives. The halogen can be displaced or used in coupling reactions to introduce new functional groups, thereby expanding the chemical space accessible from this core structure.

Synthesis of Key this compound Intermediates and Precursors

4-Hydroxy-8-(trifluoromethyl)quinoline Derivatives

4-Hydroxy-8-(trifluoromethyl)quinoline is a versatile intermediate in pharmaceutical research, valued for its chemical stability and lipophilicity imparted by the trifluoromethyl group googleapis.com. Its synthesis often follows the Conrad-Limpach-Knorr reaction pathway, which involves the condensation of an aniline with a β-ketoester.

Specifically, 2-(trifluoromethyl)aniline can be reacted with ethyl acetoacetate. The initial condensation forms an enamine, which upon thermal cyclization at high temperatures, yields 4-hydroxy-2-methyl-8-(trifluoromethyl)quinoline. Alternatively, reaction with diethyl malonate can lead to 4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid derivatives.

A notable example is the synthesis of 2,8-bis(trifluoromethyl)-4-quinolinol, which is prepared by reacting 2-(trifluoromethyl)aniline with ethyl 4,4,4-trifluoro-3-oxobutanoate in the presence of polyphosphoric acid at elevated temperatures (120-150 °C) google.com. The reaction mixture is then quenched with ice water to precipitate the product google.com.

| Starting Material 1 | Starting Material 2 | Reagent/Conditions | Product |

| 2-(Trifluoromethyl)aniline | Ethyl 4,4,4-trifluoro-3-oxobutanoate | Polyphosphoric acid, 120-150 °C | 2,8-Bis(trifluoromethyl)-4-quinolinol |

| 2-(Trifluoromethyl)aniline | Ethyl acetoacetate | High temperature | 4-Hydroxy-2-methyl-8-(trifluoromethyl)quinoline |

These 4-hydroxy derivatives can serve as precursors for further functionalization, for example, through conversion of the hydroxyl group to a leaving group for nucleophilic substitution reactions.

This compound-5-carboxylic acid and Related Carboxylates

This compound-5-carboxylic acid is a key building block for the synthesis of more complex molecules. A plausible synthetic route to this compound involves the oxidation of a methyl group at the 5-position of the this compound core. This strategy is analogous to the preparation of other quinoline carboxylic acids, such as 7-chloroquinoline-8-carboxylic acid, which is synthesized by oxidizing 7-chloro-3,8-dimethylquinoline with nitric acid in the presence of a vanadium catalyst.

Therefore, the synthesis of this compound-5-carboxylic acid could start from 5-methyl-8-(trifluoromethyl)quinoline. The oxidation of the methyl group would yield the desired carboxylic acid.

Related carboxylates, such as methyl this compound-5-carboxylate, can be prepared from the carboxylic acid via standard esterification procedures, for instance, by reacting the carboxylic acid with methanol (B129727) in the presence of an acid catalyst. Alternatively, these esters can be synthesized from other precursors. For example, methyl 8-hydroxyquinoline-5-carboxylate can be synthesized and then the hydroxyl group could potentially be converted to a trifluoromethyl group, although this is a more challenging transformation.

| Precursor | Reagent/Conditions | Product |

| 5-Methyl-8-(trifluoromethyl)quinoline | Oxidizing agent (e.g., nitric acid) | This compound-5-carboxylic acid |

| This compound-5-carboxylic acid | Methanol, acid catalyst | Methyl this compound-5-carboxylate |

Halogenated this compound Intermediates

Halogenated this compound intermediates are crucial for introducing further diversity into the quinoline scaffold through cross-coupling reactions and other transformations. The direct halogenation of 8-substituted quinolines often occurs at the C5 position.

An operationally simple and metal-free protocol for the C5-halogenation of 8-substituted quinolines has been established using trihaloisocyanuric acid as the halogen source at room temperature rsc.orgorgsyn.org. This method is highly regioselective and tolerates a variety of functional groups at the 8-position. Therefore, reacting this compound with N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in an appropriate solvent would be expected to yield 5-bromo-8-(trifluoromethyl)quinoline or 5-chloro-8-(trifluoromethyl)quinoline, respectively.

For instance, the synthesis of 5-chloro-8-hydroxyquinoline can be achieved through the Doebner-von Miller reaction of 2-amino-4-chlorophenol with acrolein diethyl acetal in the presence of hydrochloric acid chemicalbook.com. A similar strategy could be envisioned for the synthesis of halogenated this compound derivatives by starting with the appropriately halogenated 2-(trifluoromethyl)aniline.

| Starting Material | Reagent | Product |

| This compound | N-Bromosuccinimide (NBS) | 5-Bromo-8-(trifluoromethyl)quinoline |

| This compound | N-Chlorosuccinimide (NCS) | 5-Chloro-8-(trifluoromethyl)quinoline |

| 2-Amino-4-chloro-x-(trifluoromethyl)phenol | Acrolein diethyl acetal, HCl | 5-Chloro-x-(trifluoromethyl)-8-hydroxyquinoline |

These halogenated intermediates are valuable for further synthetic manipulations, allowing for the introduction of various substituents at the 5-position of the this compound ring system.

Optimization of Reaction Conditions and Yields in Academic Synthesis

The academic pursuit of efficient synthetic routes to this compound and its derivatives has led to detailed investigations into the optimization of reaction conditions. These studies are paramount for transitioning laboratory-scale syntheses to more viable and scalable processes. Key areas of focus include the development of effective catalytic systems, understanding the influence of solvents and temperature, and exploring innovative techniques like microwave-assisted synthesis to enhance reaction rates and yields.

The choice of catalyst is a critical factor that can dictate the efficiency and selectivity of a synthetic route. In the context of quinoline synthesis, particularly for derivatives with electron-withdrawing groups like the trifluoromethyl group, acid catalysis is a common and effective strategy. Traditional methods for quinoline synthesis, such as the Combes, Doebner-von Miller, and Friedländer reactions, often rely on strong acids to facilitate the necessary condensation and cyclization steps nih.govresearchgate.net.

One of the key strategies for synthesizing trifluoromethylquinolines involves the Combes synthesis, which utilizes a β-diketone substrate wikipedia.org. For the preparation of trifluoromethyl-substituted quinolines, a trifluoromethyl-β-diketone is a logical precursor. Research into the Combes synthesis has shown that a mixture of polyphosphoric acid (PPA) and various alcohols can generate a polyphosphoric ester (PPE) catalyst. This PPE catalyst has proven to be a more effective dehydrating agent than commonly used concentrated sulfuric acid (H₂SO₄) wikipedia.org.

In the broader context of synthesizing substituted quinolines, various catalytic systems have been explored. Gold-based catalytic systems, such as Ph₃PAuCl/AgOTf, have been successfully employed in the (4 + 2) annulation reactions to produce quinoline derivatives, including those with a trifluoromethyl group at the 4-position researchgate.net. While this example does not produce the 8-substituted isomer, it highlights the potential of gold catalysis in constructing the trifluoromethylquinoline core.

The table below summarizes representative catalytic systems and their applications in the synthesis of quinoline derivatives, providing insights into conditions that could be adapted for the synthesis of this compound.

| Catalyst System | Reaction Type | Substrates | Product Type | Reported Yield (%) | Reference |

| Polyphosphoric Ester (PPE) | Combes Synthesis | Substituted anilines and trifluoromethyl-β-diketones | 2,4-Substituted trifluoromethylquinolines | Not specified | wikipedia.org |

| Ph₃PAuCl/AgOTf | (4 + 2) Annulation | o-amino-2,2,2-trifluoroacetophenones and acetylene carboxylates | 4-(Trifluoromethyl)quinoline-3-carboxylates | up to 95% | researchgate.net |

| Yb(OTf)₃ in Ionic Liquid | Multicomponent Reaction | Not specified | Substituted quinolines | Not specified | eurekaselect.com |

Interactive Data Table: Catalytic Systems in Quinoline Synthesis Note: This table is based on data from syntheses of related quinoline derivatives and provides a conceptual framework for the synthesis of this compound.

The selection of an appropriate solvent and the control of reaction temperature are fundamental to optimizing the synthesis of quinoline derivatives. These parameters can significantly influence reaction rates, yields, and even the regioselectivity of the reaction.

In classical quinoline syntheses like the Skraup reaction, high temperatures (often above 150 °C) and strong acidic conditions are typically required researchgate.net. For the Combes synthesis, the reaction involves the condensation of anilines with β-diketones, followed by an acid-catalyzed ring closure of the intermediate Schiff base wikipedia.org. The efficiency of this cyclization step is highly dependent on the temperature and the dehydrating power of the acidic medium.

Studies on the synthesis of substituted quinolines have demonstrated that solvent-free conditions can be highly effective. For instance, heating a mixture of substituted aldimines and styrenes at 110°C without a solvent has been shown to produce quinolines in good yields jocpr.com. This approach offers environmental benefits by avoiding the use of potentially hazardous organic solvents.

The influence of different solvents and catalysts on the yield of quinoline synthesis has been systematically studied. The table below, adapted from a study on the synthesis of substituted quinolines, illustrates how the choice of solvent and catalyst can impact the reaction outcome. While not specific to this compound, it provides valuable data on general trends.

| Catalyst | Solvent | Time (Hrs) | Yield (%) |

| None | None | 5 | 92 |

| Acetic Acid | None | 5 | 70 |

| p-TSA | None | 5 | 80 |

| Iodine | None | 5 | 75 |

| None | Methanol | 5 | 50 |

| None | Ethanol | 5 | 60 |

| None | Acetonitrile | 5 | 45 |

| None | Dichloromethane | 5 | 40 |

Interactive Data Table: Optimization of Yield with Various Catalysts and Solvents This data is derived from a study on the synthesis of substituted quinolines and is presented to illustrate general principles applicable to the synthesis of this compound. jocpr.com

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods eurekaselect.combenthamdirect.com. This technique has been successfully applied to the synthesis of a variety of heterocyclic compounds, including quinolines and their derivatives eurekaselect.combenthamdirect.com.

The application of microwave irradiation in quinoline synthesis can significantly reduce reaction times from hours to minutes and often improves yields. For example, a microwave-assisted, catalyst-free, three-component one-pot aza-Diels-Alder reaction has been developed for the synthesis of complex annulated quinolines nih.gov. Another study demonstrated the synthesis of quinoline and isoquinoline derivatives using microwave assistance, highlighting its utility in generating libraries of compounds for biological screening nih.gov.

While specific examples detailing the microwave-assisted synthesis of this compound are not abundant in the reviewed literature, the general success of this technique for other quinoline derivatives suggests its high potential for the efficient synthesis of the target compound. The conditions reported in these studies, such as the use of specific catalysts like Yb(OTf)₃ in ionic liquids under microwave irradiation, provide a strong starting point for developing an optimized microwave-assisted synthesis of this compound eurekaselect.com.

The table below presents examples of microwave-assisted synthesis of quinoline derivatives, which can serve as a guide for developing protocols for this compound.

| Reaction Type | Starting Materials | Conditions | Product | Reported Advantages | Reference |

| Aza-Diels-Alder | 1-Naphthylamine, Aldehyde, Chalcone | Catalyst and solvent-free, Microwave irradiation | Complex annulated quinolines | Efficient, Environmentally friendly | nih.gov |

| General Synthesis | Anilines, Alkyl vinyl ketones | Indium(III) chloride on silica gel, Solvent-free, Microwave irradiation | Quinolines and Dihydroquinolines | Convenient, Efficient, One-pot | researchgate.net |

| Multicomponent Domino Cyclization–Aromatization | Not specified | Microwave irradiation | Substituted quinolines | Efficient | eurekaselect.com |

Interactive Data Table: Examples of Microwave-Assisted Quinoline Synthesis This table compiles data from various microwave-assisted syntheses of quinoline derivatives to inform potential synthetic strategies for this compound.

Advanced Spectroscopic and Computational Investigations of 8 Trifluoromethyl Quinoline Systems

Theoretical and Experimental Spectroscopic Characterization for Structural Elucidation

Spectroscopic techniques are indispensable tools for determining the structure of molecules. By combining experimental data with theoretical calculations, a highly accurate assignment of molecular features can be achieved.

Vibrational Spectroscopy (FT-IR, FT-Raman) in Molecular Analysis

In a comprehensive study of 4-amino-2-methyl-8-(trifluoromethyl)quinoline (AMTQ), FT-IR and FT-Raman spectra were recorded and analyzed. researchgate.net The AMTQ molecule, consisting of 25 atoms, possesses 69 normal vibrational modes. researchgate.net The experimental and theoretical vibrational frequencies were assigned based on normal coordinate analysis and potential energy distribution (PED) calculations using the B3LYP/cc-pVQZ level of theory. researchgate.net

Key vibrational modes for AMTQ include the N-H stretching vibrations of the amino group, which were theoretically assigned at 3494 cm⁻¹ and 3383 cm⁻¹ and observed experimentally as a strong band at 3383 cm⁻¹ in the IR spectrum. researchgate.net Aromatic C-H stretching vibrations typically appear in the 3000-3200 cm⁻¹ region. researchgate.net The characteristic C=C stretching vibrations within the quinoline (B57606) ring were observed in the IR spectrum at 1638 cm⁻¹, 1619 cm⁻¹, and 1569 cm⁻¹, with corresponding signals in the FT-Raman spectra. researchgate.net

Table 1: Selected Experimental and Calculated Vibrational Frequencies (cm⁻¹) for 4-amino-2-methyl-8-(trifluoromethyl)quinoline Data sourced from a study by T.R. Sertbakan (2017). The calculated values were obtained using the B3LYP/cc-pVQZ method. researchgate.net

| FT-IR (Experimental) | FT-Raman (Experimental) | Calculated (Scaled) | Assignment (PED %) |

| 3383 | 3388 | 3383 | ν(N-H) asym |

| 3072 | 3069 | 3099 | ν(C-H) aromatic |

| 1638 | 1637 | 1603 | ν(C=C) |

| 1592 | 1594 | 1585 | δ(NH2) |

| 1569 | 1572 | 1557 | ν(C=C) |

| 1375 | 1375 | 1373 | ν(C-CF3) |

| 1143 | 1144 | 1140 | β(C-H) in-plane |

| 842 | 836 | 840 | γ(C-H) out-of-plane |

ν: stretching; δ: scissoring/deformation; β: in-plane bending; γ: out-of-plane bending.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. ¹H and ¹³C NMR spectra provide information about the chemical environment of each nucleus, allowing for unambiguous structural assignment. beilstein-journals.org Theoretical calculations of NMR chemical shifts, often using the Gauge-Independent Atomic Orbital (GIAO) method, serve as a valuable tool for confirming experimental assignments. researchgate.net

For the AMTQ molecule, ¹H and ¹³C NMR spectra were recorded in DMSO-d6. researchgate.net The experimental chemical shifts were compared with theoretical values calculated using the B3LYP functional with various basis sets. For example, a notable signal in the ¹³C NMR spectrum at 160.9 ppm was assigned to the C5 carbon, which aligns well with the predicted values. researchgate.net Similarly, signals for the protons were assigned based on their chemical shifts and coupling patterns, providing a complete picture of the molecular structure. researchgate.net

Table 2: Experimental and Theoretical ¹H and ¹³C NMR Chemical Shifts (ppm) for 4-amino-2-methyl-8-(trifluoromethyl)quinoline Data sourced from a study by T.R. Sertbakan (2017) on AMTQ in DMSO-d6. researchgate.net

| Atom | ¹H Exp. | ¹H Calc. (cc-pVQZ) | Atom | ¹³C Exp. | ¹³C Calc. (cc-pVQZ) |

| H10 | 7.95 | 8.01 | C2 | 159.8 | 160.6 |

| H12 | 7.51 | 7.63 | C3 | 100.1 | 101.5 |

| H13 | 7.28 | 7.41 | C4 | 149.7 | 151.2 |

| H16 (NH₂) | 6.55 | 6.62 | C4a | 148.5 | 149.8 |

| H17 (CH₃) | 2.41 | 2.50 | C5 | 160.9 | 172.4 |

| - | - | - | C6 | 123.1 | 124.5 |

| - | - | - | C7 | 125.9 | 127.3 |

| - | - | - | C8 | 115.8 | 117.1 |

| - | - | - | C8a | 121.8 | 123.2 |

| - | - | - | C17 (CH₃) | 24.5 | 25.1 |

| - | - | - | C18 (CF₃) | 123.9 | 125.0 |

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. youtube.com For aromatic and heterocyclic compounds like quinolines, the primary electronic transitions observed are π → π* and n → π. beilstein-journals.org The π → π transitions, which are typically of high intensity, arise from the excitation of electrons in the delocalized π-system of the aromatic rings. beilstein-journals.org The n → π* transitions involve the excitation of a non-bonding electron (e.g., from the nitrogen lone pair) to an anti-bonding π* orbital and are generally of lower intensity. beilstein-journals.org The presence of substituents and the polarity of the solvent can cause shifts in the absorption maxima (λ_max). beilstein-archives.org

In studies of various quinoline derivatives, absorption bands in the 250-400 nm range are commonly attributed to π → π* transitions within the quinoline ring system. beilstein-journals.orgresearchgate.net Transitions occurring at longer wavelengths (above 350 nm) can often be assigned to intramolecular charge-transfer (ICT) type transitions, especially in molecules with both electron-donating and electron-withdrawing groups. beilstein-journals.org

Quantum Chemical Investigations and Density Functional Theory (DFT) Studies

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), have become essential for complementing experimental data and providing deep insights into molecular structure, stability, and electronic properties. nih.govresearchgate.net

Geometry Optimization and Conformational Analysis

A fundamental step in any computational study is geometry optimization, which involves finding the minimum energy arrangement of atoms in a molecule. scirp.org This process provides theoretical values for bond lengths, bond angles, and dihedral angles. ias.ac.in For the AMTQ molecule, geometry optimization was performed using DFT with the B3LYP functional and various basis sets (cc-pVDZ, cc-pVTZ, and cc-pVQZ). researchgate.net The calculated geometric parameters provide a detailed three-dimensional structure of the molecule at its most stable state (ground state). researchgate.net Such calculations on related quinoline systems have shown that the computed bond lengths and angles are generally in good agreement with experimental data obtained from X-ray crystallography. mdpi.com

Table 3: Selected Optimized Geometrical Parameters for 4-amino-2-methyl-8-(trifluoromethyl)quinoline Data sourced from a study by T.R. Sertbakan (2017) using the B3LYP/cc-pVQZ method. researchgate.net

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| N1-C2 | 1.321 | C2-N1-C8a | 117.9 |

| C2-C3 | 1.428 | N1-C2-C3 | 123.5 |

| C3-C4 | 1.395 | C2-C3-C4 | 119.1 |

| C4-C4a | 1.431 | C3-C4-C4a | 120.3 |

| C8-C18 (CF₃) | 1.345 | C7-C8-C18 | 121.2 |

| C4-N16 (NH₂) | 1.378 | C3-C4-N16 | 119.5 |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Charge Transfer

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding the electronic properties and chemical reactivity of a molecule. scirp.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. nih.gov A small energy gap suggests that the molecule is more reactive and susceptible to intramolecular charge transfer (ICT). scirp.org

For AMTQ, the HOMO and LUMO energies were calculated using the B3LYP/cc-pVDZ method. researchgate.net The HOMO was found to be distributed over the entire molecule, while the LUMO was primarily localized on the quinoline ring system. researchgate.net The calculated energy gap provides insight into the charge transfer that occurs within the molecule upon electronic excitation. researchgate.net

Table 4: Calculated Frontier Molecular Orbital Properties for 4-amino-2-methyl-8-(trifluoromethyl)quinoline Data sourced from a study by T.R. Sertbakan (2017) using the B3LYP/cc-pVDZ method. researchgate.net

| Parameter | Value (eV) |

| HOMO Energy | -5.59 |

| LUMO Energy | -1.13 |

| Energy Gap (ΔE) | 4.46 |

This relatively small energy gap is indicative of potential charge transfer characteristics, which is consistent with the electronic nature of substituted quinoline systems. scirp.org

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for predicting the spectroscopic properties of molecules like 8-(trifluoromethyl)quinoline and its derivatives. These theoretical calculations provide valuable insights into the vibrational modes of the molecule, which can be compared with experimental data from techniques such as Fourier-transform infrared (FT-IR) and FT-Raman spectroscopy to validate the molecular structure and understand its electronic properties.

In a study on a related compound, 4-amino-2-methyl-8-(trifluoromethyl)quinoline, researchers utilized DFT calculations with the B3LYP method and a cc-pVQZ basis set to predict its vibrational spectrum. researchgate.net The calculated frequencies were then compared with experimental FT-IR and FT-Raman spectra. For instance, the characteristic vibrations of the trifluoromethyl (CF3) group were identified and assigned. The C-F stretching vibrations were predicted at 1112 cm⁻¹, while symmetric and asymmetric C-F3 stretching modes were calculated at 1140 cm⁻¹/717 cm⁻¹ and 1132 cm⁻¹, respectively. researchgate.net An out-of-plane F-C-F bending vibration was predicted at 656 cm⁻¹. researchgate.net Such close agreement between the predicted and measured vibrational frequencies provides strong evidence for the accuracy of the optimized molecular geometry and the computational method employed.

Discrepancies between DFT-computed and experimentally measured values are known to exist, often because theoretical calculations are typically performed for a temperature of 0 K, while experiments are conducted at room temperature. nih.gov Despite this, DFT calculations have shown excellent agreement with experimental data for various quinoline derivatives. For example, in a study of (R,S)-2,8-bis(trifluoromethyl)quinolin-4-ylmethanol, the quinolinyl C-N bond lengths obtained from X-ray crystallography were 1.3575 (17) Å and 1.3070 (17) Å, which corresponded well with the DFT calculated values of 1.352 Å and 1.306 Å. nih.gov

The following table presents a comparison of predicted and experimental vibrational frequencies for key functional groups in a substituted this compound derivative, illustrating the predictive power of computational methods.

| Vibrational Mode | Predicted Frequency (cm⁻¹) (DFT/B3LYP/cc-pVQZ) | Experimental Frequency (cm⁻¹) (FT-IR) |

| Symmetric CH₃ Bending | 1333 | 1332 |

| Asymmetric CH₃ Bending | 1423 | 1434 (FT-Raman) |

| C-F Stretching | 1112 | 1117 |

| Symmetric C-F₃ Stretching | 1140, 717 | - |

| Asymmetric C-F₃ Stretching | 1132 | - |

| Out-of-plane F-C-F Bending | 656 | - |

Data sourced from a study on 4-amino-2-methyl-8-(trifluoromethyl)quinoline. researchgate.net

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a computational method used to visualize the charge distribution within a molecule and predict its reactivity. semanticscholar.orgresearchgate.netsciensage.info The MEP map displays the electrostatic potential on the surface of the molecule, using a color scale to indicate different charge regions. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue represents regions of low electron density (positive potential), prone to nucleophilic attack. sciensage.inforesearchgate.net Green areas signify neutral or zero potential regions. sciensage.info

For quinoline derivatives, MEP analysis helps in understanding intermolecular interactions and identifying reactive sites. The distribution of electron density is influenced by the various substituents on the quinoline ring. In the case of this compound, the highly electronegative fluorine atoms of the CF3 group would create a region of strong positive potential (blue) around the trifluoromethyl group and a region of negative potential (red) near the nitrogen atom of the quinoline ring. This makes the nitrogen atom a likely site for electrophilic interactions, such as protonation or coordination to a metal center.

MEP studies are crucial for understanding how a molecule will interact with other molecules, including biological targets, and can provide insights into hydrogen bonding and other non-covalent interactions that dictate the supramolecular structure in the solid state. sciensage.info

Crystallographic Studies of this compound Derivatives

Single Crystal X-ray Diffraction for Solid-State Structure

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique has been extensively applied to derivatives of trifluoromethylquinoline to elucidate their molecular structures and packing in the crystal lattice. beilstein-journals.orgnih.gov

For instance, the crystal structure of a trifluoromethylated quinoline-phenol Schiff base was determined using SC-XRD, revealing that the compound crystallized in the P21/c space group. beilstein-journals.orgbeilstein-archives.org Similarly, the structure of (R,S)-2,8-bis(trifluoromethyl)quinolin-4-ylmethanol methanol (B129727) monosolvate was found to crystallize in the I41/acd space group. nih.gov X-ray crystallography provides unambiguous confirmation of the molecular connectivity and stereochemistry. nih.gov The refinement of crystallographic data allows for the precise determination of bond lengths, bond angles, and torsional angles, which are essential for a detailed understanding of the molecule's conformation. mdpi.com

Analysis of Intermolecular Interactions (e.g., π-π Stacking, Hydrogen Bonding)

The solid-state architecture of this compound derivatives is governed by a network of intermolecular interactions. nih.govrsc.org Single-crystal X-ray diffraction studies provide crucial information about the nature and geometry of these interactions. chemrxiv.org

π-π Stacking: The planar aromatic quinoline ring system is highly conducive to π-π stacking interactions, which play a significant role in the crystal packing of these compounds. rsc.org These interactions are observed between parallel and overlapping quinoline rings of adjacent molecules. researchgate.net The centroid-to-centroid distance between stacked rings is a key parameter used to characterize these interactions, with typical distances being around 3.4 to 3.6 Å. researchgate.netresearchgate.net For example, in some metal complexes of quinoline derivatives, π-π stacking interactions generate dimeric species which can further self-assemble into higher-dimensional structures. rsc.org In one instance, intermolecular face-to-face π-π stacking was observed between the quinoline rings of centrosymmetrically related complex molecules with a centroid-centroid separation of 3.563 (9) Å. researchgate.net The presence of the electron-withdrawing trifluoromethyl group can influence the electronic nature of the aromatic system, thereby modulating the strength and geometry of these π-π interactions. nih.gov

Hydrogen Bonding: Hydrogen bonds are another critical directional force in the crystal packing of quinoline derivatives, particularly when functional groups capable of donating or accepting hydrogen bonds are present. nih.gov X-ray crystal structure determination of derivatives has revealed the presence of various types of hydrogen bonds, including O—H⋯O, N—H⋯O, O—H⋯N, and C-H···O interactions. nih.goveurjchem.com These interactions link molecules together to form extended supramolecular architectures. The analysis of these bonding networks is essential for understanding the physical properties of the crystalline material. mdpi.com

In Silico Approaches and Molecular Modeling

In silico methods and molecular modeling have become indispensable tools in the study of quinoline derivatives, complementing experimental investigations by providing insights into their structure-activity relationships (SAR), potential biological targets, and physicochemical properties. researchgate.netnih.gov These computational approaches are widely used in drug discovery to design new compounds and predict their efficacy and safety profiles before synthesis. nih.govresearchgate.net

Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling are employed to develop robust models that can predict the biological activity of new quinoline derivatives. nih.gov These models have revealed that factors like molecular mass, electronegativity, and partial charges can influence the inhibitory activity of these compounds against specific targets. nih.gov

Molecular docking is another powerful in silico tool used to predict the binding orientation and affinity of a ligand (such as an this compound derivative) within the active site of a target protein. researchgate.netijprajournal.com Docking studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues of the protein, providing a rationale for the observed biological activity. researchgate.netnih.gov For example, molecular modeling studies on 3-phenyltrifluoromethyl quinoline derivatives have identified hydrogen bond interactions with specific amino acid residues of the enzyme thymidine (B127349) phosphorylase. researchgate.net Such studies are valuable for the rational design and optimization of potent inhibitors. nih.govnih.gov

Computational Studies for Pharmacological Activity Prediction

Computational methods are integral to modern drug discovery, offering a rapid and cost-effective means to predict the pharmacological profiles of novel compounds. healthinformaticsjournal.com For derivatives of this compound, in silico studies, particularly those involving Density Functional Theory (DFT) and the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, are employed to forecast their therapeutic potential and drug-likeness. nih.govresearchgate.net

DFT calculations are utilized to understand the structural, electronic, and thermodynamic properties of molecules. acs.org These studies provide insights into molecular stability, reactivity, and potential interaction sites by analyzing parameters such as frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), and charge distribution. researchgate.net For instance, DFT studies on quinoline derivatives help in identifying their kinetic and thermodynamic stability, which is crucial for predicting their behavior in biological systems. acs.org

A significant aspect of pharmacological activity prediction is the evaluation of a compound's ADMET profile. researchgate.net This process assesses the physicochemical and pharmacokinetic properties of a molecule to determine its viability as a drug candidate. healthinformaticsjournal.comnih.gov Various software tools, such as AdmetSAR and ADMET Predictor®, can compute a range of crucial parameters based on the molecular structure. healthinformaticsjournal.comsimulations-plus.com These predictions help to identify potential liabilities, such as poor absorption or potential toxicity, early in the drug development process, allowing for structural modifications to improve the compound's profile. researchgate.net For example, in silico ADMET predictions for various quinoline derivatives have been used to assess properties like gastrointestinal absorption, blood-brain barrier permeability, and potential for mutagenicity (AMES test). healthinformaticsjournal.comnih.gov

| Compound Class | Property | Predicted Outcome | Significance |

|---|---|---|---|

| N-Substituted Quinoline Hydrazones | Blood-Brain Barrier (BBB) Permeability | BBB+ (Permeable) | Indicates potential for activity in the central nervous system. healthinformaticsjournal.com |

| Gastrointestinal (GI) Absorption | High | Suggests good oral bioavailability. healthinformaticsjournal.com | |

| P-glycoprotein Substrate | Non-substrate | Lower likelihood of drug efflux, potentially increasing intracellular concentration. healthinformaticsjournal.com | |

| AMES Toxicity | Non-mutagenic | Indicates a lower probability of causing DNA mutations. healthinformaticsjournal.com | |

| Novel Quinoline Analogues (EGFR Inhibitors) | Human Intestinal Absorption | Good | Predicts efficient absorption from the gut. nih.gov |

| Aqueous Solubility | Promising | Important for drug formulation and absorption. nih.gov |

Molecular Docking for Ligand-Target Interactions

Molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov This method is instrumental in drug design for understanding drug-receptor interactions, predicting the binding affinity of a compound, and elucidating its mechanism of action at a molecular level. nih.govresearchgate.net For derivatives of this compound, docking studies have been crucial in identifying potential biological targets and optimizing their structures to enhance binding affinity and selectivity.

The process involves placing the ligand into the binding site of a target protein and calculating a score that represents the binding free energy. uobaghdad.edu.iq A more negative score generally indicates a more favorable binding interaction. uobaghdad.edu.iq These studies reveal specific interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and amino acid residues in the target's active site. nih.govcabidigitallibrary.org

For example, computational studies on fluorine-based quinolines identified potential inhibitors for proteins involved in SARS-CoV-2 assembly. nih.govosti.gov In these studies, a compound, 3-[3-(Trifluoromethyl)phenyl]quinoline, was shown to bind with high affinity to the Spike-ACE2 protein complex and the protease TMPRSS2. osti.gov Similarly, docking studies of quinoline derivatives have been used to evaluate their potential as antibacterial agents by predicting their binding to essential bacterial enzymes like DNA gyrase. uobaghdad.edu.iq Other research has utilized molecular docking to assess quinoline derivatives as inhibitors for targets such as HIV non-nucleoside reverse transcriptase and the InhA enzyme in Mycobacterium tuberculosis. acs.orgnih.gov These analyses provide a rational basis for designing more potent inhibitors.

| Compound/Derivative | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| 3-[3-(Trifluoromethyl)phenyl]quinoline | SARS-CoV-2 Spike-ACE2 Complex | -8.0 | Not specified osti.gov |

| 3-[3-(Trifluoromethyl)phenyl]quinoline | SARS-CoV-2 TMPRSS2 | -7.6 | Not specified osti.gov |

| Quinoline-based Hydrazone Derivative (Compound 4c) | ATP synthase | -9.1 | ARG490, GLN337, GLU338 healthinformaticsjournal.com |

| N-(3-Chlorophenyl)-2-(quinolin-8-ylsulfonyl)hydrazine-1-carbothioamide (QST4) | M. tuberculosis InhA Enzyme | -8.9 | TYR158, NAD900 acs.org |

| Quinoline Derivative (Compound 6) | HIV Reverse Transcriptase | -10.19 | TYR188, PHE227 nih.gov |

| Fluoroquinolone Derivative (Compound C) | E. coli Gyrase B | -8.562 | Not specified uobaghdad.edu.iq |

Biological and Pharmacological Research of 8 Trifluoromethyl Quinoline Derivatives

Antimicrobial Activity Research

Derivatives of 8-(Trifluoromethyl)quinoline have been the subject of extensive research for their antimicrobial properties, showing efficacy against a wide array of bacteria and fungi.

Antibacterial Efficacy Against Bacterial Strains

Numerous studies have highlighted the potent antibacterial effects of this compound derivatives against both Gram-positive and Gram-negative bacteria. biointerfaceresearch.com A series of novel quinoline (B57606) derivatives demonstrated excellent antibacterial activity, with Minimum Inhibitory Concentration (MIC) values ranging from 3.12 to 50 µg/mL against strains such as Bacillus cereus, Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli. nih.gov

Notably, certain derivatives have shown significant efficacy against multidrug-resistant strains. nih.gov For instance, one compound was found to be active against vancomycin-resistant E. faecium with a MIC value of 4 µg/mL. nih.gov Another study reported a series of quinoline compounds with good potency against methicillin-resistant Staphylococcus aureus (MRSA), methicillin-resistant Staphylococcus epidermidis (MRSE), and Vancomycin-Resistant Enterococci (faecalis) (VRE). nih.gov Specifically, quinoline-2-one derivatives have been identified as promising agents against MRSA, with one compound exhibiting a MIC of 0.75 μg/mL. nih.gov

Table 1: Antibacterial Efficacy of Selected this compound Derivatives

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| N-methylbenzofuro[3,2-b]quinoline derivative (Compound 8) | Bacillus subtilis 168 | 2 | nih.gov |

| Staphylococcus aureus ATCC 29213 | 2 | nih.gov | |

| Vancomycin-resistant E. faecium | 4 | nih.gov | |

| Escherichia coli ATCC 25922 | 6 | nih.gov | |

| Quinoline-2-one derivative (Compound 6c) | MRSA | 0.75 | nih.gov |

| VRE | 0.75 | nih.gov | |

| MRSE | 2.50 | nih.gov | |

| 4-aminoquinoline-hydrazone (HD6) | Bacillus subtilis | 8 | mdpi.com |

| Pseudomonas aeruginosa | 16 | mdpi.com | |

| Quinoline-based hydroxyimidazolium hybrid (7b) | Staphylococcus aureus | 2 | mdpi.com |

| Mycobacterium tuberculosis H37Rv | 10 | mdpi.com |

Antifungal Properties of Derivatives

The antifungal potential of this compound derivatives has also been well-documented. Research inspired by quinine (B1679958) alkaloids led to the development of 2,8-bis(trifluoromethyl)-4-quinolinol derivatives. nih.govacs.org One such derivative, Ac12, demonstrated potent activity against Sclerotinia sclerotiorum and Botrytis cinerea with EC50 values of 0.52 and 0.50 μg/mL, respectively. nih.govacs.org These values were superior to the lead compound and commercial fungicides like azoxystrobin. nih.govacs.org

Other studies have shown broad-spectrum antifungal activity. For example, certain synthesized quinoline compounds were active against Aspergillus flavus, Aspergillus niger, Fusarium oxysporum, and Candida albicans. nih.gov Specifically, compounds 32 and 33 were effective against F. oxysporum and A. niger with a MIC value of 25 µg/mL, and against A. flavus with a MIC of 12.5 µg/mL. nih.gov Fluorinated quinoline analogs also exhibited good antifungal activity, with some compounds showing over 80% activity against S. sclerotiorum at a concentration of 50 μg/mL. mdpi.com

Table 2: Antifungal Activity of Selected this compound Derivatives

| Compound/Derivative | Fungal Strain | EC50/MIC (µg/mL) | Reference |

|---|---|---|---|

| Ac12 | Sclerotinia sclerotiorum | 0.52 (EC50) | nih.govacs.org |

| Botrytis cinerea | 0.50 (EC50) | nih.govacs.org | |

| Compound 32 & 33 | Aspergillus flavus | 12.5 (MIC) | nih.gov |

| Fusarium oxysporum | 25 (MIC) | nih.gov | |

| Aspergillus niger | 25 (MIC) | nih.gov | |

| Cryptococcus neoformans | 25 (MIC) | nih.gov | |

| Quinoline-based hydroxyimidazolium hybrid (7c & 7d) | Cryptococcus neoformans | 15.6 (MIC) | mdpi.com |

Structure-Activity Relationship (SAR) Studies for Antimicrobial Potency

Structure-activity relationship (SAR) studies are crucial for optimizing the antimicrobial potency of quinoline derivatives. nih.gov Research has shown that the type and position of substituents on the quinoline ring significantly influence biological activity. nih.gov

For antibacterial agents, the presence of an unbranched alkyl chain ester group has been shown to have a significant impact on activity against S. aureus, S. epidermidis, and E. faecalis. nih.gov Studies on fluoroquinolone derivatives indicated that the presence of a halogen or an electron-withdrawing group increases antibacterial action. researchgate.net For instance, a chlorine-substituted compound showed better antibacterial activity than other halogenated derivatives. researchgate.net

In the context of antifungal activity, SAR analysis of 2,8-bis(trifluoromethyl)-4-quinolinol derivatives revealed that the nature of substituents on the piperazinyl-phenyl ring was critical in determining antimicrobial effects. researchgate.net The hybridization of a 2-chloro-6-methoxyquinoline (B88731) core with a thiazole (B1198619) ring has been identified as having great antifungal potential. acs.org

Mechanisms of Antimicrobial Action

The antimicrobial mechanisms of this compound derivatives are multifaceted. One proposed mechanism is the inhibition of FtsZ polymerization and GTPase activity, which leads to abnormal bacterial cell division and subsequent cell death. nih.gov Molecular docking studies have supported this by showing interactions with the hydrophobic chains of key amino acid residues in the FtsZ protein. nih.gov

Another identified mechanism involves the disruption of the fungal cell membrane. The derivative Ac12 was found to cause abnormal morphology of cell membranes, increase membrane permeability, and lead to the release of cellular contents. nih.govacs.org Additionally, some quinoline derivatives are designed to function as inhibitors of the peptide deformylase (PDF) enzyme, which is essential for bacterial protein synthesis. nih.gov A dual mechanism has also been proposed for an iron-quinoline complex, which involves both the bactericidal activity of iron and the metal-chelating effect of the quinoline moiety to disrupt bacterial metal homeostasis. mdpi.com

Anticancer Activity Investigations

Beyond their antimicrobial effects, derivatives of this compound have been investigated for their potential as anticancer agents, demonstrating cytotoxicity against a range of cancer cell lines. nih.gov

Cytotoxicity Against Cancer Cell Lines

New 2,8-bis(trifluoromethyl)-4-substituted quinolines have shown cytotoxic activity against human cancer cell lines. In one study, derivatives were screened against human myeloid leukemia (HL-60) and leukemic monocyte lymphoma (U937) cells. The compound designated as 5a showed IC50 values of 19.88 µg/mL and 43.95 µg/mL against HL-60 and U937 cells, respectively.

Other research has demonstrated the cytotoxic effects of different quinoline derivatives on various cancer cell lines. For example, a study on human epithelial colorectal carcinoma (Caco-2) cells found that a nitro-aldehyde quinoline derivative exhibited the highest cytotoxicity among the tested compounds. brieflands.com Another study reported that 8-hydroxy-2-quinolinecarbaldehyde showed significant cytotoxicity against several human tumor cell lines, including hepatocellular carcinoma (Hep3B), with an IC50 of 6.25 µg/mL. nih.gov

Table 3: Cytotoxicity of Selected this compound Derivatives Against Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line | Cell Line Type | IC50 (µg/mL) | Reference |

|---|---|---|---|---|

| 5a | HL-60 | Myeloid Leukemia | 19.88 | |

| U937 | Leukemic Monocyte Lymphoma | 43.95 | ||

| 5g | HL-60 | Myeloid Leukemia | Potent Activity | |

| U937 | Leukemic Monocyte Lymphoma | Potent Activity | ||

| 8-hydroxy-2-quinolinecarbaldehyde (3) | Hep3B | Hepatocellular Carcinoma | 6.25 | nih.gov |

| MDA231 | Breast Cancer | 12.5-25 | nih.gov | |

| T-47D | Breast Cancer | 12.5-25 | nih.gov | |

| Nitro-aldehyde quinoline derivative (E) | Caco-2 | Colorectal Carcinoma | 0.53 µM | brieflands.com |

Induction of Apoptosis and Cell Growth Inhibition

Derivatives of this compound have been the subject of research for their potential to inhibit cell growth and induce apoptosis, or programmed cell death, particularly in cancer cells. One novel synthetic quinoline derivative, DFIQ, has demonstrated the ability to induce cell death in non-small-cell lung cancer (NSCLC) models. The half-maximal inhibitory concentration (IC50) values for DFIQ were found to be 4.16 μM at 24 hours and 2.31 μM at 48 hours. This compound was observed to trigger the cleavage of apoptotic proteins and cause DNA damage.

Other studies have focused on different quinoline structures, such as 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones, which have shown potent antiproliferative activity against various cancer cell lines. Certain derivatives from this series were identified as inducers of apoptosis by activating key proteins in the apoptotic pathway, including caspase-3, caspase-8, and Bax, while down-regulating the anti-apoptotic protein Bcl2. Similarly, a series of quinoline-8-sulfonamide (B86410) derivatives has been shown to significantly reduce the number of A549 lung cancer cells, indicating a strong anti-proliferative effect that impacts cell viability and cell cycle progression.

| Compound | Cell Line | Activity Metric (Unit) | Value | Source |

|---|---|---|---|---|

| DFIQ | NSCLC | IC50 (µM) at 24h | 4.16 | |

| DFIQ | NSCLC | IC50 (µM) at 48h | 2.31 | |

| Quinoline-Triazole Derivatives (3f-j) | Cancer Cell Panel | GI50 (nM) | 22 - 31 |

Modulation of Signaling Pathways Related to Cell Survival and Proliferation

The anticancer effects of this compound derivatives are often linked to their ability to modulate critical signaling pathways that control cell survival and proliferation. Research has shown that these compounds can act as multi-target inhibitors. For instance, certain 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-one derivatives were investigated as inhibitors of key signaling proteins like EGFR, BRAFV600E, and EGFRT790M, which are often dysregulated in cancer. Compound 3h from this series was a potent inhibitor against these targets, with IC50 values of 57 nM, 68 nM, and 9.70 nM, respectively.

Furthermore, some quinoline derivatives exert their effects by influencing metabolic and stress-related pathways. The novel compound DFIQ has been found to disrupt the reduction of reactive oxygen species (ROS), leading to an accumulation of superoxide (B77818) radicals, and to affect autophagy pathways. The interplay between ROS production, autophagy, and apoptosis appears to be a key mechanism of DFIQ's anticancer activity. In another approach, 8-quinolinesulfonamide derivatives were designed to modulate the M2 isoform of pyruvate (B1213749) kinase (PKM2), a critical enzyme in cancer metabolism that promotes cell proliferation and resistance to apoptosis. By inhibiting PKM2, these compounds can disrupt the metabolic processes that fuel rapid cancer cell growth.

DNA Binding and Intercalation Studies

A potential mechanism of action for some quinoline derivatives involves direct interaction with DNA. Studies on a series of 2,8-bis(trifluoromethyl)quinoline (B3046767) derivatives suggest that these compounds likely bind to DNA through intercalation. Intercalation is a process where a molecule inserts itself between the base pairs of the DNA double helix, which can disrupt DNA replication and transcription, ultimately leading to cell death. The research indicated that these compounds could competitively bind with ethidium, a well-known DNA intercalating agent, supporting the intercalation hypothesis.

Antimalarial Activity Studies

Quinoline-based compounds have historically been a cornerstone of antimalarial therapy, and derivatives featuring the this compound scaffold continue to be an active area of research for developing new treatments against malaria.

Efficacy Against Plasmodium falciparum Strains

Derivatives of this compound have demonstrated notable efficacy against various strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. Research has shown that compounds containing two trifluoromethyl groups, such as 2,8-bis(trifluoromethyl)quinoline derivatives, exhibit slightly higher in vitro activity than those with a single trifluoromethyl group. For instance, certain 2,8-bis(trifluoromethyl)quinoline ketones showed IC50 values of 4.8 and 5.2 micrograms/ml against the chloroquine-sensitive D10 strain of P. falciparum.

The development of novel compound classes has also yielded promising results against both drug-sensitive and drug-resistant parasite strains. A series of 4-aminoquinoline-trifluoromethyltriazoline derivatives showed potent antimalarial activity, with one compound recording an IC50 value of 4 nM against the chloroquine-sensitive 3D7 strain and 120 nM against the chloroquine-resistant K1 strain. Another study highlighted a tetrahydropyridine-appended 8-aminoquinoline (B160924) derivative that was effective against both the sensitive 3D7 strain (EC50 of 1.99 µM) and the resistant RKL-9 strain (EC50 of 5.69 µM), indicating its potential to address drug resistance.

| Compound Type | Strain (Sensitivity) | Activity Metric | Value | Source |

|---|---|---|---|---|

| 2,8-bis(trifluoromethyl) quinoline-4-(N4-ethyl-5-nitroimidazolo) methylene (B1212753) ketone | D10 (Sensitive) | IC50 | 4.8 µg/ml | |

| 2,8-bis(trifluoromethyl) quinoline-4-(5-pyrimidino) ketone | D10 (Sensitive) | IC50 | 5.2 µg/ml | |

| 4-aminoquinoline-trifluoromethyltriazoline (Compound 6e) | 3D7 (Sensitive) | IC50 | 4 nM | |

| 4-aminoquinoline-trifluoromethyltriazoline (Compound 6e) | K1 (Resistant) | IC50 | 120 nM | |

| Tetrahydropyridine-appended 8-aminoquinoline (Compound 40c) | 3D7 (Sensitive) | EC50 | 1.99 µM | |

| Tetrahydropyridine-appended 8-aminoquinoline (Compound 40c) | RKL-9 (Resistant) | EC50 | 5.69 µM |

Comparison with Standard Antimalarial Drugs

A critical benchmark for new antimalarial candidates is their performance relative to existing standard drugs like chloroquine (B1663885). Several studies have shown that novel trifluoromethyl-quinoline derivatives can surpass the activity of chloroquine, particularly against resistant strains. One of the most active 2,8-bis-(trifluoromethyl)quinoline derivatives, compound 129 , demonstrated an IC50 of 0.083 µM, making it three times more potent than chloroquine (IC50 = 0.25 µM).

In another study, a quinoline–pyrimidine hybrid compound showed significant antimalarial potential when compared to chloroquine against both a sensitive (D10) and a resistant (Dd2) strain of P. falciparum. While its activity was comparable against the sensitive strain (IC50 of 0.070 µM vs. 0.040 µM for chloroquine), it was notably more effective against the resistant strain (IC50 of 0.157 µM vs. 0.417 µM for chloroquine), highlighting its potential to overcome chloroquine resistance.

Research on 8-Aminoquinoline Antimalarial Agents

The 8-aminoquinoline (8-AQ) class of drugs is vital for malaria treatment, as it is effective against the dormant liver stages (hypnozoites) of Plasmodium vivax, which are responsible for disease relapse. The trifluoromethyl group is a key structural feature in modern 8-AQ research.

A prominent example is Tafenoquine, an 8-aminoquinoline drug that contains a trifluoromethylphenoxy group and was approved by the US FDA. Tafenoquine is used for the radical cure of P. vivax malaria and for prophylaxis against P. falciparum. It possesses a much longer elimination half-life than the prototypical 8-AQ drug, Primaquine (14 days vs. 6 hours), which allows for less frequent dosing. The strategic importance of incorporating trifluoromethyl groups into this scaffold is further underscored by active research into synthetic methods for the direct C-H trifluoromethylation of 8-aminoquinoline derivatives.

Antiviral Activity Investigations

Derivatives of this compound have been a focal point of antiviral research, with notable activity demonstrated against flaviviruses like the Zika virus (ZIKV).

Inhibition of Zika Virus (ZIKV) Replication by Derivatives

Recent studies have identified several this compound derivatives that effectively inhibit the replication of the Zika virus. Specifically, a series of 2,8-bis(trifluoromethyl)quinoline analogs have demonstrated potent anti-ZIKV activity in vitro. Among these, compounds designated as 141a and 142 were found to significantly reduce ZIKV RNA production. Another study highlighted derivatives 3a and 4 as the most potent compounds within their tested series, effectively inhibiting ZIKV replication in Vero cells.

The mechanism of action for some quinoline derivatives has been linked to the disruption of autophagy, a cellular process that ZIKV exploits for its replication. Novel quinoline-substituted autophagy inhibitors, such as GL-287 and GL-382 , have been shown to attenuate ZIKV replication in human ocular cells by impeding this pathway. nih.gov Treatment with these compounds leads to an accumulation of autophagic vacuoles, suggesting a blockage in the autophagy process that is crucial for the virus. nih.gov

Potency Comparison with Existing Antiviral Agents

The antiviral potency of this compound derivatives has been benchmarked against established antimalarial drugs, which are also known to possess some antiviral activity. The results indicate that several new derivatives are significantly more potent than these existing agents.

For instance, mefloquine (B1676156), an antimalarial drug with confirmed anti-ZIKV activity, was found to be approximately three times more potent than chloroquine against the virus. nih.gov However, newly synthesized 2,8-bis(trifluoromethyl)quinoline derivatives have surpassed mefloquine's efficacy. Derivatives 3a and 4 both exhibited a mean half-maximal effective concentration (EC50) of 0.8 µM, representing a potency five times greater than that of mefloquine. nih.govresearchgate.net

The Selectivity Index (SI), which is the ratio of the 50% cytotoxic concentration (CC50) to the EC50, provides a measure of a compound's therapeutic window. The derivative 141a was found to have an SI of 243, which is four times higher than the SI of mefloquine (58), indicating a more favorable profile for potential therapeutic use. nih.gov

| Compound | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |

|---|---|---|---|

| Chloroquine | 12.0 ± 3.2 | 412 ± 24 | 34 |

| Mefloquine | 3.6 ± 0.3 | 212 ± 14 | 58 |

| 141a | 0.8 ± 0.06 | 195 ± 8.9 | 243 |

| 141b | 2.0 ± 0.1 | 287 ± 11 | 143 |

| 142 | 0.8 ± 0.1 | 53 ± 1.9 | 66 |

| 143 | 1.2 ± 0.1 | 121 ± 4.5 | 100 |

Enzyme Inhibition and Target Engagement Studies

The therapeutic potential of this compound derivatives also extends to their ability to inhibit specific enzymes, a mechanism central to many pharmacological activities, including anticancer effects.

Histone Deacetylase (HDAC) Inhibition

Certain trifluoromethyl quinoline derivatives have been identified as novel inhibitors of Histone Deacetylases (HDACs), which are promising targets for cancer therapy. One such derivative, FKL117 , has been shown to target and inhibit the expression and function of HDAC1 in cervical cancer cells. nih.gov Molecular docking studies revealed a strong binding affinity between FKL117 and HDAC1. nih.gov This inhibition leads to an increase in the acetylation of histones H3 and H4, which was confirmed in both in vitro and in vivo models. nih.gov The subsequent migration of High Mobility Group Box 1 (HMGB1) protein from the nucleus to the cytoplasm further supports this mechanism of action. nih.gov These findings suggest that FKL117 could be a candidate for targeted anti-cancer therapy by functioning as a novel HDAC1 inhibitor. nih.gov

Other Enzyme Targets and Mechanisms of Action

Beyond HDACs, the broader class of quinoline derivatives has been shown to interact with a variety of other enzyme targets. Some derivatives function as topoisomerase inhibitors, which interfere with the DNA replication and transcription necessary for cancer cell proliferation. nih.gov Other quinoline-based compounds have been found to inhibit multiple DNA-interacting enzymes, including DNA methyltransferases (like DNMT1), DNA/RNA polymerases, and base excision repair glycosylases. tmc.edu The mechanism for some of these compounds involves intercalation into enzyme-bound DNA, which alters the enzyme's interaction with its substrate. tmc.edu

In the context of antimicrobial activity, quinoline derivatives have been investigated as inhibitors of enzymes crucial for pathogen survival. For example, a quinoline-thiosemicarbazide derivative, QST4 , was suggested through molecular docking studies to exert its antimycobacterial activity by inhibiting the enoyl-acyl carrier protein (ACP) reductase (InhA), an enzyme vital for mycolic acid biosynthesis in Mycobacterium tuberculosis. nih.gov As previously mentioned in the antiviral section, autophagy inhibition is another key mechanism of action for certain quinoline derivatives, disrupting viral replication cycles. nih.gov

Research into Other Pharmacological Activities

The pharmacological profile of this compound and related derivatives is diverse, with research indicating potential applications in treating a range of diseases beyond viral infections and cancer.

The quinoline scaffold is historically renowned for its antimalarial properties. Research into 2,8-bis-(trifluoromethyl)quinoline derivatives, which are structurally related to the antimalarial drug mefloquine, has yielded compounds with potent activity against Plasmodium falciparum, the parasite responsible for malaria. nih.gov

Furthermore, various trifluoromethylquinoline derivatives have been synthesized and evaluated for their in vitro anticancer activity against different human cancer cell lines. researchgate.net These compounds often incorporate other biologically active moieties, such as benzenesulfonamide, to enhance their therapeutic effect. researchgate.net The broader quinoline class of compounds has also been extensively reviewed for a wide array of biological activities, including antimicrobial, antimycobacterial, anticonvulsant, and anti-inflammatory effects. nih.govresearchgate.net

Antitubercular Activity

The emergence of drug-resistant strains of Mycobacterium tuberculosis (M. tb) has necessitated the search for new classes of therapeutic agents. Derivatives of this compound have been investigated for their potential as antitubercular agents, with several studies focusing on modifications at the 2 and 4-positions of the quinoline ring.

In one line of research, a series of 4-amino substituted 2,8-bis(trifluoromethyl)quinoline derivatives were synthesized and evaluated for their in vitro activity against the M. tb H37Rv strain. semanticscholar.org Preliminary results from this research indicated that many of these compounds exhibited notable antimycobacterial activity, comparable to some first-line antituberculosis drugs. semanticscholar.org The most potent compound in this series, which features a 2-piperidin-1-yl-ethyl amine side-chain at the 4-position, demonstrated a Minimum Inhibitory Concentration (MIC) of 3.13 µg/mL. semanticscholar.org

Another study started with 2-trifluoromethyl aniline (B41778) to create a 4-hydrazinyl-2,8-bis(trifluoromethyl)quinoline scaffold. nih.govutmb.edu This key intermediate was then used to synthesize four new series of derivatives: hydrazones, ureas, thioureas, and pyrazoles. nih.govutmb.edu When evaluated for antitubercular activity against both the H37Rv and multidrug-resistant (MDR) strains of M. tb, the hydrazone derivatives, in particular, were found to demonstrate very good activity. nih.gov

The table below summarizes the antitubercular activity of selected this compound derivatives.

| Compound Name/Description | Target Organism(s) | Activity Measurement | Result |

| 4-(2-Piperidin-1-yl-ethyl)amino-2,8-bis(trifluoromethyl)quinoline | Mycobacterium tuberculosis H37Rv | MIC | 3.13 µg/mL |

| Hydrazone derivatives of 4-hydrazinyl-2,8-bis(trifluoromethyl)quinoline | M. tuberculosis H37Rv and MDR-TB | General Activity | Demonstrated very good activity |

| Urea derivatives of 4-hydrazinyl-2,8-bis(trifluoromethyl)quinoline | M. tuberculosis H37Rv and MDR-TB | General Activity | Demonstrated moderate activity |

| Thiourea derivatives of 4-hydrazinyl-2,8-bis(trifluoromethyl)quinoline | M. tuberculosis H37Rv and MDR-TB | General Activity | Demonstrated moderate activity |

| Pyrazole derivatives of 4-hydrazinyl-2,8-bis(trifluoromethyl)quinoline | M. tuberculosis H37Rv and MDR-TB | General Activity | Demonstrated moderate activity |

Anticonvulsant Activities

Similarly, a thorough search of scientific databases did not identify studies specifically investigating the anticonvulsant properties of derivatives of this compound. Research has been conducted on the anticonvulsant potential of other quinoline structures, for instance, quinoline-derived α-trifluoromethylated alcohols have been identified as potential antiepileptic agents that act by blocking sodium channels. nih.gov However, the specific substitution pattern of these compounds, particularly the location of the trifluoromethyl group, was not confirmed to be at the 8-position. nih.gov Studies on 8-substituted quinolines with a 2-hydroxypropyloxyquinoline moiety also showed anticonvulsant effects in maximal electroshock (MES) seizure models, but these are structurally distinct from the subject of this article. nih.gov Consequently, there is no specific data to present for this section.

Applications in Advanced Materials and Analytical Chemistry Research

Utilization in Fluorinated Polymers Research

The incorporation of fluorine-containing moieties, such as the trifluoromethyl group, into polymer backbones is a well-established strategy for developing high-performance materials. nasa.gov The trifluoromethyl group is particularly effective due to its high thermal and chemical stability. mdpi.com Research into α-trifluoromethylated quinolines has demonstrated their potential as components in polymerization processes, such as photoinduced-electron transfer (PET) radical polymerizations. nih.gov Polyimides containing trifluoromethyl groups, for instance, are noted for their exceptional thermal resistance. researchgate.net

Table 1: Property Enhancements in Fluorinated Polymers

| Property | Enhancement due to Trifluoromethyl Group | Rationale |

|---|---|---|

| Thermal Stability | Increased resistance to thermal degradation. | High bond energy of the C-F bond. |

| Chemical Resistance | Improved inertness to solvents and corrosive chemicals. | The CF3 group creates a protective, low-energy surface. |

| Oxidative Stability | Enhanced resistance to oxidation. | Fluorine's high electronegativity shields the polymer backbone. |

Polymers containing trifluoromethyl groups are investigated for specialized applications in coatings and electronics. nasa.gov Their inherent chemical resistance and thermal stability make them suitable for protective coatings in demanding industrial settings. researchgate.net In the field of electronics, these fluorinated polymers are valued for their low dielectric constants, a critical property for insulating materials used in microelectronics to reduce signal delay and power consumption. nasa.gov The development of trifluoromethyl-substituted polymers is aimed at creating materials for use as thermal control coatings and low dielectric materials in electronic applications. nasa.gov

Applications in Analytical Chemistry Research

The quinoline (B57606) scaffold is a versatile platform in analytical chemistry, primarily due to its ability to form stable complexes with metal ions. nih.govresearchgate.net This property is central to its use in various analytical techniques for the detection and separation of metal ions.

Derivatives of quinoline, particularly 8-hydroxyquinoline (B1678124), are powerful chelating agents that form stable complexes with a wide range of metal ions. nih.govscispace.comrroij.com This chelating ability allows them to be used as pre-column derivatizing agents in High-Performance Liquid Chromatography (HPLC). rsc.org In this technique, the quinoline-based agent reacts with metal ions in a sample to form complexes that can be readily separated on a reversed-phase column and detected, often using UV-visible absorption. rsc.org This method enables the simultaneous determination of multiple metal ions at very low concentrations, often at the parts-per-billion level. rsc.org

Table 2: Metal Ions Determinable by HPLC with Quinoline-Based Chelating Agents

| Metal Ion | Analytical Method |

|---|---|

| Aluminum (Al³⁺) | Pre-column chelation HPLC |

| Cobalt (Co³⁺) | Pre-column chelation HPLC |

| Copper (Cu²⁺) | Pre-column chelation HPLC |

| Iron (Fe³⁺) | Pre-column chelation HPLC |

| Zinc (Zn²⁺) | Pre-column chelation HPLC |

Source: Based on research on 8-hydroxyquinoline as a chelating agent. rsc.org

In analytical chemistry, derivatization is a common strategy to modify an analyte to improve its chromatographic behavior or enhance its detectability. mdpi.com Reagents that introduce a specific chemical tag can significantly increase the sensitivity of detection methods like mass spectrometry (MS). mdpi.com

A notable application demonstrating the utility of the quinoline scaffold in derivatization is the use of 8-(Diazomethyl)quinoline (8-DMQ). Acyl-Coenzyme As (acyl-CoAs) are crucial metabolic intermediates that are challenging to analyze due to low sensitivity in mass spectrometry and poor chromatographic performance. nih.gov Researchers have developed 8-DMQ as a labeling reagent that specifically reacts with acyl-CoAs. nih.govresearchgate.net This chemical derivatization dramatically improves their analytical characteristics.

The use of 8-DMQ as a derivatizing agent has been shown to increase the detection sensitivity for acyl-CoAs by a remarkable 625-fold, enabling comprehensive and high-throughput analysis of these important biomolecules in complex biological samples. nih.gov

Table 3: Research Findings on 8-DMQ Derivatization of Acyl-CoAs

| Parameter | Finding | Reference |

|---|---|---|

| Analyte Class | Acyl-Coenzyme As (acyl-CoAs) | nih.gov |

| Derivatization Reagent | 8-(Diazomethyl)quinoline (8-DMQ) | nih.gov |

| Sensitivity Enhancement | 625-fold increase in detection sensitivity | nih.gov |

| Analytical Benefit | Improved peak shapes and enabled high-throughput annotation | nih.gov |

Derivatization Reagents for Enhanced Detection Sensitivity

Improvement of Chromatographic Behavior and MS Detection Sensitivity

The incorporation of a trifluoromethyl (-CF3) group into the quinoline scaffold, specifically at the 8-position, imparts unique physicochemical properties that can significantly enhance both chromatographic separation and mass spectrometric detection. The trifluoromethyl group is highly electronegative and increases the lipophilicity of the molecule. nih.govnih.govmdpi.com This modification of lipophilicity is a critical factor in chromatography, as it directly influences the retention behavior of the compound, particularly in reverse-phase liquid chromatography (RPLC). openaccessebooks.com An increase in lipophilicity typically leads to longer retention times in RPLC, which can be leveraged to achieve better separation from more polar or less-retained analytes in a complex mixture.

Furthermore, the trifluoromethyl group is characterized by its high metabolic stability, stemming from the strength of the carbon-fluorine bond, one of the strongest in organic chemistry. mdpi.com This inherent stability means that 8-(Trifluoromethyl)quinoline and its derivatives are less prone to degradation during the analytical process, including within the high-temperature environment of a gas chromatography inlet or the ion source of a mass spectrometer. mdpi.com This robustness ensures the integrity of the analyte, leading to more accurate and reproducible quantification.

Optical Properties Research

Fluorescence Spectroscopy and Structure-Optical Property Relationships